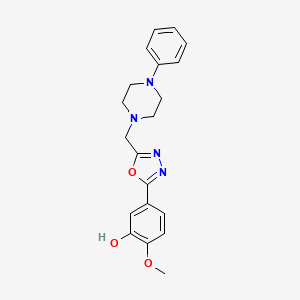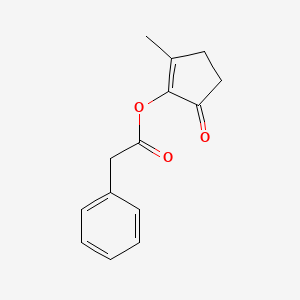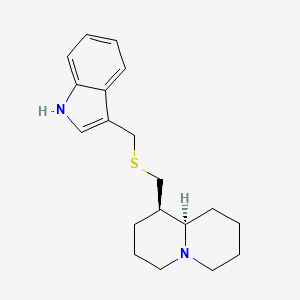
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-9-méthoxybenzo(h)cinnolin-3(2H)-one est un composé organique complexe qui appartient à la famille des cinnolines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe méthoxy et un groupe hydroxyméthyl attaché à un noyau tétrahydrobenzo(h)cinnolinone. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-9-méthoxybenzo(h)cinnolin-3(2H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzo(h)cinnolinone : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le noyau benzo(h)cinnolinone.
Introduction du groupe hydroxyméthyl : Le groupe hydroxyméthyl peut être introduit par une réaction d'hydroxyméthylation, souvent en utilisant du formaldéhyde et un catalyseur approprié.
Méthoxylation : Le groupe méthoxy est introduit par une réaction de méthylation, généralement en utilisant du méthanol et un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs robustes pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-9-méthoxybenzo(h)cinnolin-3(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyl peut être oxydé pour former un acide carboxylique.
Réduction : Le composé peut être réduit pour modifier le noyau cinnolinone.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines).
Principaux produits
Oxydation : Acides carboxyliques ou aldéhydes.
Réduction : Dérivés cinnolinone réduits.
Substitution : Divers dérivés cinnolinone substitués selon les réactifs utilisés.
4. Applications de recherche scientifique
Chimie : Utilisé comme précurseur pour synthétiser des molécules organiques plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-9-méthoxybenzo(h)cinnolin-3(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhiber ou activer des enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : Moduler l'activité des récepteurs pour influencer la signalisation cellulaire.
Modifier l'expression des gènes : Affecter l'expression des gènes liés à son activité biologique.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-benzo(h)cinnolin-3(2H)-one : N'a pas le groupe méthoxy.
4,4a,5,6-tétrahydro-9-méthoxybenzo(h)cinnolin-3(2H)-one : N'a pas le groupe hydroxyméthyl.
4,4a,5,6-tétrahydrobenzo(h)cinnolin-3(2H)-one : N'a ni le groupe méthoxy ni le groupe hydroxyméthyl.
Unicité
La présence à la fois du groupe méthoxy et du groupe hydroxyméthyl dans la 4,4a,5,6-tétrahydro-4a-(hydroxyméthyl)-9-méthoxybenzo(h)cinnolin-3(2H)-one confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé d'un intérêt considérable dans la recherche scientifique.
Propriétés
Numéro CAS |
126681-66-1 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4a-(hydroxymethyl)-9-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C14H16N2O3/c1-19-10-3-2-9-4-5-14(8-17)7-12(18)15-16-13(14)11(9)6-10/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |
Clé InChI |
VDOSTEWTEVGJEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC3(C2=NNC(=O)C3)CO)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


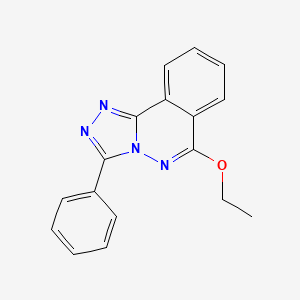
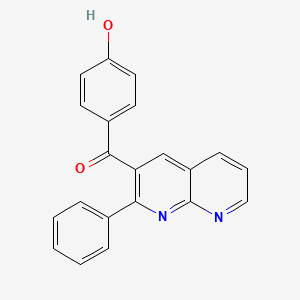
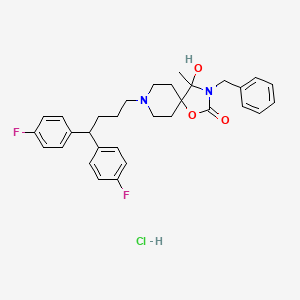
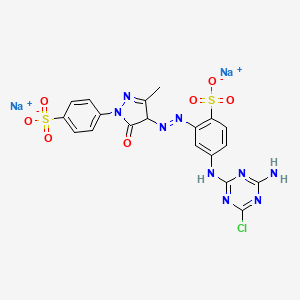
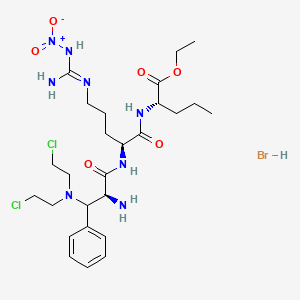
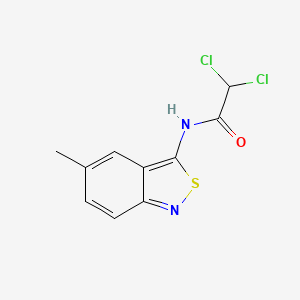

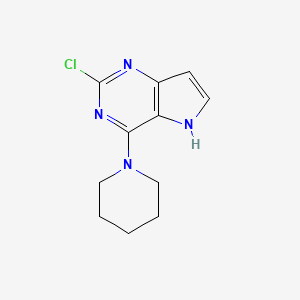

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
